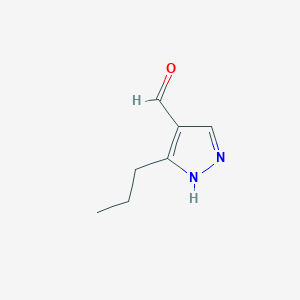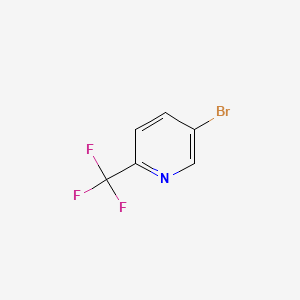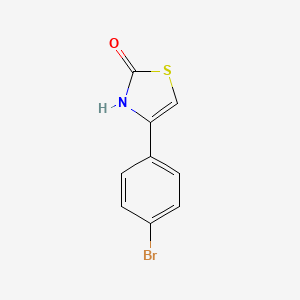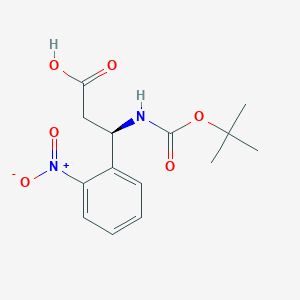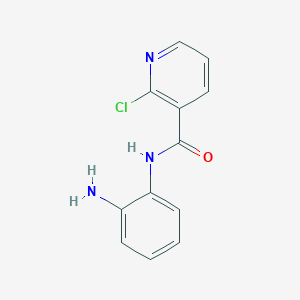
6-Bromo-2-chloroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloroquinoline-4-carboxylic acid is 1S/C10H5BrClNO2/c11-5-1-2-8-6 (3-5)7 (10 (14)15)4-9 (12)13-8/h1-4H, (H,14,15) and the InChI key is FUAQFLSUGWLYNC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromo-2-chloroquinoline-4-carboxylic acid is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
6-Bromo-2-chloroquinoline-4-carboxylic acid serves as a versatile intermediate in medicinal chemistry. Its quinoline core is a common motif in drug design due to its broad spectrum of bioactivity . Researchers utilize this compound to synthesize novel derivatives with potential therapeutic effects. For instance, it can be modified to create compounds with enhanced pharmacokinetic properties or reduced toxicity.
Antimicrobial Agents
Quinoline derivatives exhibit significant antimicrobial properties. The bromo and chloro substituents on the quinoline ring of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be further functionalized to develop new antibacterial and antifungal agents . These compounds are particularly valuable in the fight against drug-resistant strains of microbes.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of quinoline derivatives make them candidates for the development of new pain relief medications . By tweaking the chemical structure of 6-Bromo-2-chloroquinoline-4-carboxylic acid, researchers can enhance these properties, potentially leading to effective treatments for conditions like arthritis and other inflammatory diseases.
Anticancer Research
Quinoline compounds have been identified as promising anticancer agents. The structural modification of 6-Bromo-2-chloroquinoline-4-carboxylic acid can lead to derivatives that target specific cancer cell lines, inhibit tumor growth, or enhance the efficacy of existing chemotherapy drugs .
Neurological Disorders
Research into neurological disorders has benefited from quinoline derivatives. These compounds can modulate neurotransmitter activity, offering potential treatments for diseases like Alzheimer’s and Parkinson’s . The ability to cross the blood-brain barrier makes 6-Bromo-2-chloroquinoline-4-carboxylic acid a valuable starting point for developing neuroactive drugs.
Cardiovascular Therapeutics
The cardiovascular effects of quinoline derivatives include the modulation of heart rate and blood pressure. Scientists are exploring 6-Bromo-2-chloroquinoline-4-carboxylic acid as a precursor for drugs that could treat hypertension and other heart-related conditions .
Antimalarial Activity
Quinoline derivatives have a long history in antimalarial drugs, with chloroquine being a well-known example. New derivatives of 6-Bromo-2-chloroquinoline-4-carboxylic acid are being investigated for their potential to combat malaria, especially in the face of increasing resistance to traditional treatments .
Agricultural Chemistry: Pesticides and Herbicides
In agricultural chemistry, quinoline derivatives are explored for their use as pesticides and herbicides. The structural elements of 6-Bromo-2-chloroquinoline-4-carboxylic acid can be tailored to create compounds that are toxic to pests and weeds but safe for crops and the environment .
Mécanisme D'action
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
6-bromo-2-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(12)13-8/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQFLSUGWLYNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383456 |
Source


|
| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinoline-4-carboxylic acid | |
CAS RN |
287176-62-9 |
Source


|
| Record name | 6-bromo-2-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

